molecular formula C68H105N11O15 B12816531 MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E

MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E

Cat. No.: B12816531
M. Wt: 1316.6 g/mol
InChI Key: NLMBVBUNULOTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valine-citrulline-monomethyl auristatin E (VcMMAE) is a compound used in the development of antibody-drug conjugates (ADCs). These ADCs are a novel class of therapeutic agents that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. VcMMAE is particularly notable for its use in targeting cancer cells, where it is linked to a monoclonal antibody via a protease-labile valine-citrulline linker. This allows for the selective delivery of the cytotoxic agent monomethyl auristatin E (MMAE) to cancer cells, minimizing damage to healthy tissues .

Properties

Molecular Formula

C68H105N11O15

Molecular Weight

1316.6 g/mol

IUPAC Name

[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)

InChI Key

NLMBVBUNULOTNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Method

  • The one-pot method combines the formation of the activated linker and its coupling with MMAE in a single reaction vessel.
  • Py-MAA (pyridyl maleimide acetic acid) is first synthesized and then reacted with Val-Cit-PAB-OH to form Py-MAA-Val-Cit-PAB-OH.
  • This intermediate is then activated with NPC and DIPEA.
  • Subsequently, MMAE, along with DIPEA, pyridine, and HoBt, is added directly to the reaction mixture.
  • The reaction proceeds at room temperature for 48 hours.
  • The product Py-MAA-Val-Cit-PAB-MMAE is purified by preparative liquid chromatography.
  • This method achieves high purity (~99.8%) and yields around 50%.

Advantages:

  • Reduced handling and transfer steps minimize product loss.
  • Potentially lower production costs due to fewer purification steps.
  • Suitable for scale-up in industrial settings.

Purification Techniques

  • Preparative HPLC is the primary purification method used to achieve high purity (>98%) of MC-Val-Cit-PAB-MMAE.
  • Non-chromatographic methods such as aqueous work-up and silica gel thin-layer chromatography (TLC) monitoring have been explored for intermediate isolation but are less effective for final product purification.
  • Crystallization of intermediates using petroleum ether and ethyl acetate is common but insufficient alone to remove all impurities.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
MC-Val-Cit-PAB-PNP formation MC-Val-Cit-PAB-OH, NPC (1.1 eq), DIPEA (1 eq), DMF, 24 h, 24°C Precipitation with petroleum ether/ethyl acetate
Coupling with MMAE MMAE (0.9 eq), DIPEA (2 eq), pyridine, HoBt, DMF, 48 h, 24°C Purification by preparative HPLC
One-pot synthesis Py-MAA, Val-Cit-PAB-OH, NPC, DIPEA, MMAE, pyridine, HoBt, DMF, 72 h total High purity and yield, fewer steps

Research Findings and Analytical Data

  • Purity: Final MC-Val-Cit-PAB-MMAE products typically achieve purities >98%, with some methods reaching 99.8% after preparative HPLC.
  • Yield: Overall yields range from 46% to 65%, depending on the method and scale.
  • Characterization: Electrospray ionization mass spectrometry (ESI-MS) confirms the successful coupling of MMAE to the linker.
  • Stability: The maleimidocaproyl spacer provides a thiol-reactive site for antibody conjugation, while the Val-Cit dipeptide is protease-sensitive, enabling selective release of MMAE in tumor cells.

Summary Table of Preparation Methods

Method Steps Purification Purity (%) Yield (%) Advantages Disadvantages
Two-step Separate linker activation and MMAE coupling Precipitation + HPLC >98 50–65 Well-established, flexible Impurities from intermediate, costly HPLC
One-pot Combined activation and coupling in one vessel Preparative liquid chromatography ~99.8 ~50 Fewer steps, cost-effective Requires precise control of conditions
Non-chromatographic work-up Simple aqueous work-up and TLC monitoring None or minimal Not optimal ~65 Simple, low cost Lower purity, less suitable for final product

Comparison with Similar Compounds

VcMMAE is part of a broader class of ADCs that use different linkers and cytotoxic agents. Similar compounds include:

VcMMAE is unique in its use of the valine-citrulline linker, which provides a balance between stability in the bloodstream and efficient release of the cytotoxic agent within the target cell .

Biological Activity

MC-Val-Cit-PAB-MMAE, or Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E, is a sophisticated antibody-drug conjugate (ADC) that combines a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a specific linker designed to enhance therapeutic efficacy against cancer cells. This compound is notable for its protease-sensitive linker, which facilitates the selective release of MMAE in the tumor microenvironment.

MC-Val-Cit-PAB-MMAE consists of several key components:

  • Maleimidocaproyl (MC) : A thiol-reactive group that enables conjugation to antibodies.
  • Valine-Citrulline (Val-Cit) : A dipeptide linker that is cleavable by proteases prevalent in the tumor environment.
  • PAB (p-Aminobenzoyloxycarbonyl) : A self-immolative spacer that aids in the release of MMAE upon cleavage.
  • Monomethyl Auristatin E (MMAE) : A potent antineoplastic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

The biological activity of MC-Val-Cit-PAB-MMAE is primarily attributed to its ability to selectively deliver MMAE to cancer cells while minimizing systemic toxicity. The Val-Cit linker is cleaved by cathepsins, which are often overexpressed in tumor tissues, allowing for targeted drug release and enhanced therapeutic effects.

Biological Activity and Efficacy

In Vitro Studies : Research has demonstrated that MC-Val-Cit-PAB-MMAE exhibits significant cytotoxicity against various cancer cell lines. For instance, ADCs utilizing this linker have shown IC50 values in the picomolar range, indicating high potency compared to other ADC formulations .

In Vivo Studies : In animal models, specifically BALB/c nude mice bearing human epidermoid carcinoma (A431) tumors, MC-Val-Cit-PAB-MMAE demonstrated substantial tumor growth inhibition. Mice treated with this ADC showed significant tumor regression compared to control groups receiving saline or non-cleavable analogues .

Comparative Analysis of Linker Systems

The effectiveness of MC-Val-Cit-PAB-MMAE can be compared with other linker systems based on their stability and release kinetics:

Linker Type Stability Release Mechanism Therapeutic Efficacy
Val-CitModerateProtease cleavageHigh
Val-ArgLowRapid releaseModerate
Maleimide-based linkersHighNon-cleavableVariable

The Val-Cit linker has been shown to be superior in terms of therapeutic efficacy due to its selective cleavage in the tumor microenvironment, which enhances the localized action of MMAE and reduces off-target effects .

Case Studies

  • Trastuzumab-MC-Val-Cit-PAB-MMAE Conjugates : In a study involving trastuzumab conjugated with MC-Val-Cit-PAB-MMAE, the ADC demonstrated improved efficacy against HER2-positive breast cancer cells compared to unconjugated trastuzumab. The study highlighted a >95% purity of the synthesized conjugate and confirmed its structural integrity through NMR analysis .
  • Anti-CD22 ADCs : Another case study focused on an anti-CD22 monoclonal antibody linked to MMAE via the MC-Val-Cit-PAB system. This ADC exhibited potent cytotoxicity in preclinical models of lymphoma, showcasing its potential for treating hematological malignancies .

Q & A

Q. What is the structural composition of MC-Val-Cit-PAB-MMAE, and how does each component contribute to its function in antibody-drug conjugates (ADCs)?

MC-Val-Cit-PAB-MMAE consists of four key components:

  • Maleimidocaproyl (MC) : A thiol-reactive group enabling covalent conjugation to cysteine residues on antibodies.
  • Valine-Citrulline (Val-Cit) dipeptide : A protease-sensitive linker cleaved by lysosomal enzymes (e.g., cathepsin B) in target cells, enabling payload release.
  • p-Aminobenzoyloxycarbonyl (PAB) : A self-immolative spacer that ensures efficient drug release post-cleavage.
  • Monomethyl auristatin E (MMAE) : A potent tubulin inhibitor that disrupts microtubule assembly, inducing apoptosis in dividing cells. This modular design ensures targeted cytotoxicity while minimizing off-target effects .

Q. What synthetic methods are used to produce MC-Val-Cit-PAB-MMAE, and how is purity ensured?

Synthesis involves coupling MMAE to the MC-Val-Cit-PAB linker via a pH-controlled reaction (pH 8–9) in aqueous conditions, followed by purification using reversed-phase HPLC or column chromatography. Analytical HPLC with XBridge C18 columns (heated to 65°C) and mass spectrometry (e.g., SCIEX TripleTOF 6600) are employed to validate purity and confirm molecular weight (911.18 g/mol) .

Q. How is the protease sensitivity of the Val-Cit linker validated in vitro?

Researchers incubate MC-Val-Cit-PAB-MMAE with purified cathepsin B or lysosomal extracts and monitor cleavage kinetics using LC-MS. Release of free MMAE is quantified via fluorescence or cytotoxicity assays in cell lines (e.g., HEK293 or cancer models) .

Q. What in vitro assays are used to evaluate the cytotoxicity of MC-Val-Cit-PAB-MMAE conjugates?

  • Cell viability assays : Dose-response curves (IC₅₀ values) in cancer cell lines (e.g., HER2-positive breast cancer) using MTT or CellTiter-Glo.
  • Mechanistic studies : Tubulin polymerization inhibition assays and apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can researchers optimize the drug-to-antibody ratio (DAR) of MC-Val-Cit-PAB-MMAE conjugates to balance efficacy and toxicity?

DAR optimization involves:

  • Controlled reduction of antibody interchain disulfides to generate 2–4 reactive thiols per antibody.
  • Stoichiometric conjugation : A 5-fold molar excess of MC-Val-Cit-PAB-MMAE over antibody thiols ensures efficient coupling.
  • Purification : Size-exclusion chromatography (e.g., Amicon Ultra spin columns) removes unconjugated payloads. Average DAR values of 3.5–4.0 are typically targeted to minimize aggregation while maintaining potency .

Q. What pharmacokinetic (PK) models are used to predict ADC behavior in vivo, and how do DAR species affect clearance rates?

Semi-mechanistic PK models incorporate:

  • DAR-dependent clearance : Higher DAR species (e.g., DAR 8) are cleared faster due to hydrophobicity-driven uptake by the mononuclear phagocyte system.
  • Tumor penetration : Conjugates with DAR 2–4 show optimal tumor uptake and payload release. Studies in cynomolgus monkeys demonstrate nonlinear PK, requiring population modeling to predict human dosing .

Q. How can contradictory data on MC-Val-Cit-PAB-MMAE’s mechanism of action be resolved?

Discrepancies in mechanism (e.g., COX-2 inhibition vs. tubulin disruption) may arise from off-target effects at high concentrations. Resolution strategies include:

  • Selective enzyme inhibition assays : Co-treatment with COX-2 inhibitors (e.g., celecoxib) to isolate tubulin-specific effects.
  • Genetically modified models : CRISPR/Cas9 knockout of COX-2 or tubulin isoforms in target cells .

Q. What analytical challenges arise in characterizing MC-Val-Cit-PAB-MMAE conjugates, and how are they addressed?

  • DAR heterogeneity : Hydrophobic interaction chromatography (HIC) separates DAR species.
  • Aggregation : Dynamic light scattering (DLS) and SEC-MALS assess aggregate formation during conjugation.
  • Stability : Forced degradation studies (e.g., pH 9.0 or 40°C) identify vulnerable sites in the linker-payload .

Q. How does the choice of antibody influence the efficacy of MC-Val-Cit-PAB-MMAE conjugates?

  • Target affinity : High-affinity antibodies (e.g., anti-HER2) improve tumor localization.
  • Internalization rate : Rapid antibody-receptor internalization enhances linker cleavage and MMAE release.
  • Fc engineering : Silent Fc domains reduce FcγR-mediated off-target uptake .

Q. What strategies improve the therapeutic index of MC-Val-Cit-PAB-MMAE-based ADCs?

  • Linker optimization : Replacing Val-Cit with alternative protease-sensitive sequences (e.g., Gly-Gly-Phe) to modulate cleavage kinetics.
  • Payload masking : Prodrug strategies (e.g., glucuronide conjugation) to reduce systemic toxicity.
  • Dosing schedules : Fractionated dosing to mitigate neutropenia and peripheral neuropathy .

Methodological Best Practices

  • Conjugation protocol : Use ice-cold dimethylacetamide (DMAC) for linker dissolution to prevent premature hydrolysis .
  • Sterility : Post-conjugation sterile filtration (0.2-μm filters) ensures in vivo compatibility .
  • Stability testing : Store conjugates at −80°C in PBS with 2 mM EDTA to prevent aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.